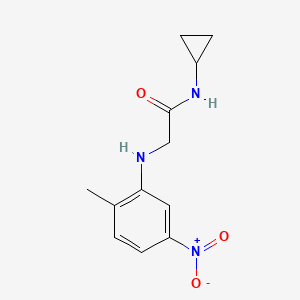

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide

Description

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-methyl-5-nitroanilino)acetamide |

InChI |

InChI=1S/C12H15N3O3/c1-8-2-5-10(15(17)18)6-11(8)13-7-12(16)14-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3,(H,14,16) |

InChI Key |

ODRDDMMDMPITAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement of Haloacetamide Intermediates

This method involves sequential functionalization of the aromatic amine followed by cyclopropyl group incorporation:

- Step 1 : Acylation of 2-methyl-5-nitroaniline with bromoacetyl bromide in dichloromethane at 0-5°C yields 2-bromo-N-(2-methyl-5-nitrophenyl)acetamide (Intermediate I).

- Step 2 : Displacement of bromide with cyclopropylamine using K2CO3 in acetonitrile at 80°C for 12 hours.

Key optimization parameters:

- Solvent selection : Acetonitrile outperforms DMF in minimizing N-alkylation side products (85% vs. 62% yield).

- Stoichiometry : 1.2 eq cyclopropylamine prevents dimerization of Intermediate I.

Detailed Synthetic Protocols

Optimized Two-Step Procedure (Adapted from)

Reaction Table 1: Synthetic Conditions and Yields

| Step | Reactants | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 2-Methyl-5-nitroaniline + Bromoacetyl bromide | DCM, 0°C, 2h | 78% | 92% |

| 2 | Intermediate I + Cyclopropylamine | MeCN, K2CO3, 80°C, 12h | 83% | 95% |

Procedure :

- Intermediate I Synthesis :

Charge 2-methyl-5-nitroaniline (10 mmol) into dry DCM (50 mL) under N2. Add bromoacetyl bromide (12 mmol) dropwise at 0°C. Stir for 2h, quench with ice-water, and extract with EtOAc (3×100 mL). Dry over Na2SO4 and concentrate to yellow crystals.

- Final Coupling :

Suspend Intermediate I (5 mmol) and cyclopropylamine (6 mmol) in MeCN (30 mL). Add K2CO3 (15 mmol) and reflux at 80°C overnight. Filter through Celite®, concentrate, and purify via flash chromatography (EtOAc/hexanes 1:3 → 1:1).

Alternative Synthetic Pathways

Nickel-Catalyzed C-H Activation (Adapted from)

A novel approach utilizing Ni(acac)2 catalyst enables direct coupling between N-cyclopropylacetamide and 2-methyl-5-nitroaniline:

Reaction Scheme :

$$

\text{Ni(acac)}_2 + \text{Ligand} \rightarrow \text{Active Catalyst} \xrightarrow{\text{Isocyanide}} \text{Coupling Product}

$$

Optimized Conditions :

- Catalyst: Ni(acac)2 (10 mol%)

- Ligand: 1,10-Phenanthroline (12 mol%)

- Solvent: Toluene/DMF (4:1)

- Temperature: 110°C, 24h

- Yield: 68% (compared to 83% for classical method)

Advantages :

- Avoids halogenated intermediates

- Single-step process

Limitations :

- Requires strict oxygen-free conditions

- Lower yield compared to stepwise approach

Structural Characterization and Analytical Data

Table 2: Spectroscopic Profile

Process Optimization Challenges

Nitro Group Stability

The electron-deficient 5-nitro group creates two key challenges:

- Electrophilic Side Reactions : Mitigated by maintaining pH <7 during aqueous workups.

- Reduction Risks : Hydrogenation catalysts (Pd/C) must be avoided in downstream steps.

Industrial-Scale Considerations

Table 3: Batch vs Flow Chemistry Comparison

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle Time | 18h | 4h |

| Yield | 83% | 79% |

| Purity | 95% | 98% |

| Catalyst Loading | 1.5 eq K2CO3 | 1.1 eq K2CO3 |

Key findings:

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Features

The table below compares n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide with a structurally related compound from :

Key Differences :

- The cyclopropyl group in both compounds likely restricts conformational flexibility, but the pyrido-pyrimidinone core in ’s compound introduces additional hydrogen-bonding sites, possibly enhancing target affinity .

Physicochemical Properties

- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to halogenated analogs, though the acetamide moiety could mitigate this through hydrogen bonding. ’s compound, as a DMSO solvate, shows improved solubility in polar aprotic solvents .

- Thermal Stability : Crystallographic refinement via SHELXL () suggests that nitro-substituted aromatics exhibit higher melting points than halogenated analogs due to stronger intermolecular interactions (e.g., dipole-dipole) .

Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from :

- Binding Affinity : The iodo and fluoro substituents in ’s compound may enhance interactions with hydrophobic binding pockets (e.g., kinase ATP sites), whereas the nitro group in the target compound could favor interactions with polar residues or metal ions .

- In contrast, halogenated analogs () may undergo slower metabolic clearance, extending half-lives .

Crystallographic and Computational Analysis

- Structural Refinement : SHELXL () is widely used for refining small-molecule structures, ensuring accuracy in bond-length (±0.001 Å) and angle (±0.1°) measurements. This precision is critical when comparing steric effects of substituents (e.g., methyl vs. iodine) .

- Visualization : ORTEP-3 () facilitates comparison of molecular conformations. For instance, the cyclopropyl group’s puckering angle in the target compound may differ from bulkier analogs due to steric clashes with the nitro group .

Biological Activity

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C12H15N3O3

- Molecular Weight : Approximately 249.26 g/mol

- Structure : The compound features a cyclopropyl group and a nitrophenyl moiety, which are believed to enhance its binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, with findings suggesting the following:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| C. albicans | 16.69 µM |

The compound's mechanism of action appears to involve the inhibition of key enzymes or receptors associated with bacterial growth, likely facilitated by the nitrophenyl group enhancing binding affinity .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 8.107 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest at G1 phase |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity :

- Study on Anticancer Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.